molecular formula C12H9ClF3N3 B12595580 [(2-Chloropyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647840-01-5

[(2-Chloropyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12595580
CAS No.: 647840-01-5
M. Wt: 287.67 g/mol
InChI Key: UZIDNEBQBFJQNT-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is 2-[(2-chloropyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile . This nomenclature follows priority rules that position the chloropyridine substituent as the principal chain modifier due to its higher seniority over the trifluoropropyl group.

The structural formula (Figure 1) consists of:

  • A central malononitrile core (propanedinitrile group, C(CN)₂)
  • A 2-chloropyridin-4-ylmethyl substituent attached to one nitrile-bearing carbon
  • A 3,3,3-trifluoropropyl group (-CH₂CF₃) attached to the adjacent carbon

Molecular Formula : C₁₂H₁₀ClF₃N₃
Molecular Weight : 304.68 g/mol (calculated from atomic weights)

Alternative Systematic Naming Conventions

Alternative valid IUPAC designations include:

  • 2-[(3,3,3-Trifluoropropyl)(2-chloropyridin-4-ylmethyl)]propanedinitrile (substituent order reversed)
  • Propanedinitrile, (2-chloro-4-pyridinyl)methyl- (inverted parent chain format)

Non-IUPAC systematic variants may describe the compound as:

  • Malononitrile substituted at C-2 with 2-chloropyridin-4-ylmethyl and 3,3,3-trifluoropropyl groups
  • Bis(2-chloropyridin-4-ylmethyl/3,3,3-trifluoropropyl)malononitrile

Registry Numbers and CAS Designation

As of the latest available data in May 2025, this compound does not appear in public chemical registries such as PubChem or Chemical Abstracts Service (CAS). Structural analogs provide contextual registration patterns:

Analog Compound CAS Registry Number PubChem CID
[(2-Chloropyridin-4-yl)methyl]diethylamine 1247361-50-7 62302033
2-[Methoxy(4-phenoxyphenyl)methylene]propanedinitrile 330792-69-3 Not assigned

Properties

CAS No.

647840-01-5

Molecular Formula

C12H9ClF3N3

Molecular Weight

287.67 g/mol

IUPAC Name

2-[(2-chloropyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9ClF3N3/c13-10-5-9(1-4-19-10)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2

InChI Key

UZIDNEBQBFJQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(CCC(F)(F)F)(C#N)C#N)Cl

Origin of Product

United States

Biological Activity

The compound (2-Chloropyridin-4-yl)methylpropanedinitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C12H10ClF3N2C_{12}H_{10}ClF_3N_2, featuring a pyridine ring substituted with a chlorine atom and a trifluoropropyl group. The presence of these functional groups is believed to influence its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to (2-Chloropyridin-4-yl)methylpropanedinitrile exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor growth in xenograft models. For example, derivatives of pyridine have demonstrated efficacy against gastric carcinoma models .
  • Enzyme Inhibition : Certain pyridine derivatives act as potent inhibitors of specific kinases, suggesting that (2-Chloropyridin-4-yl)methylpropanedinitrile may also exhibit such properties .

Antitumor Efficacy

A study on pyridine derivatives revealed significant antitumor effects in vivo. For instance:

  • Compound 10 , an analogue with structural similarities to (2-Chloropyridin-4-yl)methylpropanedinitrile, demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration .

Enzyme Activity

Research highlighted the importance of structural modifications in enhancing enzyme inhibition:

  • Substitutions at the 3-position of the pyridine ring improved enzyme potency and selectivity for certain kinases. This suggests that modifications in the structure of (2-Chloropyridin-4-yl)methylpropanedinitrile could yield compounds with enhanced biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedEfficacy (IC50/EC50)
(2-Chloropyridin-4-yl)methylpropanedinitrileAntitumorHuman gastric carcinoma xenograftComplete tumor stasis
Pyridine derivative (Compound 10)Kinase inhibitionIn vitro enzyme assaysImproved potency noted
4'-Chloromethyl-2'-deoxy-2'-fluorocytidineRSV polymerase inhibitorRSV replicon assayEC50 = 0.15 μM

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared to related molecules in Table 1.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Source
(2-Chloropyridin-4-yl)methylpropanedinitrile 2-chloropyridine, trifluoropropyl, propanedinitrile ~300 (estimated) High lipophilicity, potential enzyme inhibition N/A
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl Trifluoromethylpyridine, methyl ester 407 (LCMS: m/z [M+H]+) Intermediate in synthetic chemistry Patent EP 4 374 877 A2
Cangrelor (USAN RR-120) Trifluoropropyl thioether, adenine derivative 776.4 Antiplatelet agent (P2Y12 receptor inhibitor) USAN Council
Nucleoside analog () Terpene-thioether, silyl-protected sugar ~900 (estimated) Nucleotide analog for oligonucleotide synthesis Synthesis paper
Key Differences and Implications

Trifluoropropyl vs. Thioether Linkages : Cangrelor uses a trifluoropropyl thioether for metabolic stability, whereas the target compound’s trifluoropropyl chain may serve a similar purpose but lacks the sulfur atom, altering electronic properties.

Propanedinitrile vs. Phosphate/Esters : The propanedinitrile group distinguishes the target compound from phosphate-containing analogs (e.g., Cangrelor) or ester derivatives (e.g., EP 4 374 877 A2), reducing polarity and possibly improving membrane permeability.

Pharmacological and Physicochemical Properties
  • Lipophilicity: The trifluoropropyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in drug design .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as demonstrated in Cangrelor’s extended half-life .
  • Reactivity : The propanedinitrile group may participate in cycloaddition or nucleophilic reactions, differentiating it from ester or phosphate analogs .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structure and purity of (2-Chloropyridin-4-yl)methylpropanedinitrile?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the chloropyridinyl and trifluoropropyl moieties, focusing on 19F^{19}\text{F}-NMR for trifluoropropyl group analysis. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation agents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine ) enhances volatility for accurate mass detection. Elemental analysis validates stoichiometry, while infrared (IR) spectroscopy confirms nitrile functional groups.

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the propanedinitrile group. Conduct accelerated stability studies under varying pH (1–13) and temperatures (25–60°C) using HPLC to monitor degradation products. Reference safety protocols for nitrile-containing compounds, including proper ventilation and personal protective equipment .

Q. What synthetic routes are reported for introducing the 3,3,3-trifluoropropyl moiety into heterocyclic systems?

  • Methodology : Radical chlorination of bis(3,3,3-trifluoropropyl) ether intermediates, as demonstrated in the synthesis of trifluoropropionic acid derivatives, can be adapted . Alternatively, nucleophilic substitution using trifluoropropyl silylating agents under mild conditions (e.g., diethylamine as a base) minimizes side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the 2-chloropyridinyl and trifluoropropyl groups?

  • Methodology : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency under microwave-assisted conditions to reduce reaction time. Monitor by 19F^{19}\text{F}-NMR for real-time tracking of trifluoropropyl incorporation. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C) should be tested to maximize regioselectivity .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

  • Methodology : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. X-ray crystallography can resolve ambiguities in molecular conformation, as seen in structural analyses of related trifluoropropyl-pyridinyl systems . Adjust computational models (e.g., solvent effects) to align with empirical observations.

Q. How do the trifluoropropyl and propanedinitrile groups influence reactivity in nucleophilic environments?

  • Methodology : Conduct kinetic studies using model nucleophiles (e.g., amines, thiols) under controlled pH. Compare reaction rates with non-fluorinated analogs via stopped-flow spectroscopy. The electron-withdrawing trifluoropropyl group may enhance nitrile electrophilicity, while steric effects from the chloropyridinyl moiety could hinder accessibility .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, given its structural features?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays, leveraging the nitrile group’s potential as a hydrogen-bond acceptor. Cytotoxicity assays (MTT/propidium iodide) in cancer cell lines can assess selective toxicity. Reference antiplatelet agent studies involving trifluoropropyl-thioether pharmacophores .

Q. How can degradation pathways be elucidated under oxidative stress?

  • Methodology : Expose the compound to H2_2O2_2/UV light and analyze degradation products via LC-MS/MS. Compare with hydrolytic degradation (pH 7.4 buffer, 37°C) to identify stability-limiting functional groups. Environmental sampling protocols for fluorinated compounds, including solid-phase extraction, may be adapted .

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